molecular formula C18H29NO3 B119296 9-methyldecyl 2-amino-5-hydroxybenzoate CAS No. 148915-77-9

9-methyldecyl 2-amino-5-hydroxybenzoate

Cat. No.: B119296
CAS No.: 148915-77-9
M. Wt: 307.4 g/mol
InChI Key: NGQKBZVVKVAIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyldecyl 2-amino-5-hydroxybenzoate is a high-purity chemical reagent intended for research and further manufacturing applications. This compound is structurally characterized by a 2-amino-5-hydroxybenzoate core, a scaffold known in pharmacological research for its anti-inflammatory properties , which is esterified with a 9-methyldecyl chain. The incorporation of this branched alkyl chain is designed to enhance the molecule's lipophilicity, potentially influencing its interaction with biological membranes and its overall absorption profile. The primary research applications of this compound are anticipated to be in the fields of medicinal chemistry and drug discovery, where it may serve as a key intermediate or a candidate for structure-activity relationship (SAR) studies. Researchers might investigate its potential as a prodrug, where the ester moiety could be cleaved in vivo to release the active parent molecule . Its use in the development of novel self-assembling materials and surfactants is also a plausible area of investigation, given the combination of a polar aromatic head group and a long, branched alkyl tail . Handling of this material requires standard laboratory safety precautions. Refer to the Safety Data Sheet (SDS) for detailed hazard information. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

148915-77-9

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

9-methyldecyl 2-amino-5-hydroxybenzoate

InChI

InChI=1S/C18H29NO3/c1-14(2)9-7-5-3-4-6-8-12-22-18(21)16-13-15(20)10-11-17(16)19/h10-11,13-14,20H,3-9,12,19H2,1-2H3

InChI Key

NGQKBZVVKVAIIG-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCOC(=O)C1=C(C=CC(=C1)O)N

Canonical SMILES

CC(C)CCCCCCCCOC(=O)C1=C(C=CC(=C1)O)N

Other CAS No.

148915-77-9

Synonyms

BU 4601 B
BU-4601 B
isoundecyl 5-hydroxyanthranilate

Origin of Product

United States

Synthetic Methodologies for 9 Methyldecyl 2 Amino 5 Hydroxybenzoate

Strategic Retrosynthetic Analysis

A retrosynthetic analysis of 9-methyldecyl 2-amino-5-hydroxybenzoate deconstructs the target molecule into simpler, commercially available, or readily synthesizable precursors. This process is fundamental in devising a logical and efficient forward synthetic plan.

The most logical disconnection in the target molecule is at the ester linkage. This bond can be retrosynthetically cleaved to yield two primary precursor molecules: 2-amino-5-hydroxybenzoic acid and 9-methyldecanol.

2-Amino-5-hydroxybenzoic acid: This trifunctional aromatic compound provides the core structure of the final product. It possesses an amino group, a hydroxyl group, and a carboxylic acid, each with distinct reactivity that must be managed during the synthesis.

9-Methyldecanol: This branched-chain primary alcohol serves as the alkylating agent for the ester functionality. Its synthesis might be necessary if it is not commercially available. A plausible synthesis could start from commercially available precursors, for instance, through Grignard reaction on an appropriate aldehyde followed by chain extension or via oleochemical routes.

Precursor MoleculeStructureKey Functional Groups
2-Amino-5-hydroxybenzoic acid2-Amino-5-hydroxybenzoic acid structureCarboxylic acid, Aromatic amine, Phenolic hydroxyl
9-Methyldecanol9-Methyldecanol structurePrimary alcohol

The presence of three reactive functional groups on 2-amino-5-hydroxybenzoic acid (a nucleophilic amino group, a nucleophilic hydroxyl group, and an electrophilic carboxylic acid) presents a significant challenge in terms of chemoselectivity. Direct esterification with 9-methyldecanol would likely lead to a mixture of undesired side products due to competing reactions, such as self-polymerization of the benzoic acid derivative or N-acylation and O-acylation.

To achieve a successful synthesis, a robust protecting group strategy is essential. This involves the temporary modification of the amino and hydroxyl groups to render them unreactive under the esterification conditions. The choice of protecting groups is critical and should be guided by the principles of orthogonal protection , which allows for the selective removal of one protecting group in the presence of others. wikipedia.org

A common and effective strategy involves the use of:

An amine protecting group , such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group or the acid-labile tert-butyloxycarbonyl (Boc) group. wikipedia.orgmasterorganicchemistry.com

A hydroxyl protecting group , such as an acid-labile tert-butyl (tBu) ether or a silyl (B83357) ether like tert-butyldimethylsilyl (TBDMS).

The carboxylic acid can either be left unprotected to react with the alcohol or can be activated in situ. An alternative is to protect the carboxylic acid, for example as a benzyl (B1604629) ester, which can be removed by hydrogenolysis, while the other functional groups are protected with orthogonal groups. wikipedia.org

Functional GroupPotential Protecting GroupsDeprotection Conditions
Amino (-NH2)tert-Butyloxycarbonyl (Boc)Strong acid (e.g., TFA)
9-Fluorenylmethyloxycarbonyl (Fmoc)Base (e.g., piperidine)
Hydroxyl (-OH)tert-Butyl (tBu)Strong acid (e.g., TFA)
tert-Butyldimethylsilyl (TBDMS)Fluoride source (e.g., TBAF)
Carboxylic Acid (-COOH)Benzyl (Bn)Hydrogenolysis (H2, Pd/C)
Methyl (Me) or Ethyl (Et)Saponification (e.g., NaOH)

Direct Esterification Routes

Once a suitable protection strategy for 2-amino-5-hydroxybenzoic acid is in place, the esterification with 9-methyldecanol can proceed. Several methods can be employed for this transformation.

The Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For this specific reaction, the amino and hydroxyl groups of 2-amino-5-hydroxybenzoic acid would need to be protected to prevent undesired side reactions under the acidic conditions. The reaction is typically carried out under reflux with removal of water to drive the equilibrium towards the product.

Reaction Scheme (with protected starting material): (PG¹)-HN-Ar(O-PG²)-COOH + HO-(CH₂)₈-CH(CH₃)₂ --[H⁺]--> (PG¹)-HN-Ar(O-PG²)-COO-(CH₂)₈-CH(CH₃)₂ + H₂O

A milder and often more efficient approach to esterification involves the use of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. This method is particularly advantageous as it can often be performed at room temperature, which is beneficial for sensitive substrates.

Commonly used coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Phosphonium reagents: such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).

Uronium/Aminium reagents: like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

The choice of coupling reagent and reaction conditions can be optimized to maximize the yield and purity of the desired ester. As with acid-catalyzed esterification, protection of the amino and hydroxyl groups is paramount.

Coupling Reagent ClassExamplesKey Features
CarbodiimidesDCC, EDCWidely used, cost-effective. Byproducts can be difficult to remove.
Phosphonium SaltsBOP, PyBOPHigh coupling efficiency, less racemization for chiral substrates.
Uronium/Aminium SaltsHBTU, HATUVery efficient, rapid reactions.

Convergent and Divergent Synthetic Pathways

Beyond a linear synthesis, the construction of this compound and related analogs can be conceptualized through convergent and divergent strategies.

Divergent Synthesis: A divergent synthesis strategy would start from a common intermediate that is then elaborated into a library of related compounds. springernature.com In the context of the target molecule, a protected 2-amino-5-hydroxybenzoic acid could serve as the central core. This core could then be reacted with a variety of different alcohols (including 9-methyldecanol) to generate a series of esters with varying alkyl chains. This strategy is particularly useful for exploring structure-activity relationships in drug discovery or materials science. springernature.com

Transesterification Processes

Transesterification is a crucial final step in the synthesis of this compound. This process involves the conversion of one ester to another by exchanging the alkoxy group. In this case, a lower alkyl ester of 2-amino-5-hydroxybenzoic acid, typically the methyl ester, is reacted with 9-methyldecanol.

The reaction is generally catalyzed by an acid or a base. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl group of the methyl ester, making it more susceptible to nucleophilic attack by the long-chain alcohol, 9-methyldecanol. Basic conditions can also be employed, often using an alkoxide of the desired alcohol.

To drive the equilibrium towards the formation of the desired long-chain ester, it is common to use an excess of 9-methyldecanol or to remove the lower-boiling alcohol (methanol in this case) from the reaction mixture as it is formed. The choice of catalyst and reaction conditions can be influenced by the presence of the amino and hydroxyl functional groups on the aromatic ring, which may require protection in some cases to prevent side reactions.

Below is a representative table of conditions for transesterification of aromatic esters, which can be adapted for the synthesis of this compound.

CatalystAlcoholTemperature (°C)Time (h)Yield (%)
Maghemite-ZnO1-Propanol15012>95
Lipasen-Propanol6024~80
Al(OTf)₃Various1651>95

This table is illustrative and based on similar transesterification reactions. Actual conditions for the specific synthesis of this compound may vary.

Alternative Approaches for Aromatic Ring Functionalization

The synthesis of the 2-amino-5-hydroxybenzoic acid core is a critical preliminary stage. Several synthetic pathways can be envisaged for the functionalization of the aromatic ring to achieve the desired substitution pattern.

One common approach starts with p-aminophenol. Through the Kolbe-Schmitt reaction, p-aminophenol can be carboxylated to introduce a carboxylic acid group, yielding 2-amino-5-hydroxybenzoic acid. This reaction typically involves treating the sodium salt of p-aminophenol with carbon dioxide under pressure and at elevated temperatures.

Another strategy involves the modification of a pre-existing benzoic acid derivative. For instance, starting with 2-aminobenzoic acid (anthranilic acid), a hydroxyl group can be introduced at the 5-position. This often requires electrophilic aromatic substitution reactions, though direct hydroxylation can be challenging due to the directing effects of the existing amino and carboxyl groups. A more controlled approach might involve nitration at the 5-position, followed by reduction of the nitro group to an amino group, and subsequent diazotization and hydrolysis to install the hydroxyl group.

A plausible multi-step synthesis is outlined below:

Nitration of Salicylic Acid: Salicylic acid (2-hydroxybenzoic acid) can be nitrated to introduce a nitro group at the 5-position.

Reduction of the Nitro Group: The resulting 5-nitrosalicylic acid is then reduced to 5-aminosalicylic acid (2-hydroxy-5-aminobenzoic acid).

Esterification: The 2-hydroxy-5-aminobenzoic acid can then be esterified, for example with methanol (B129727) in the presence of an acid catalyst, to form methyl 2-hydroxy-5-aminobenzoate.

Transesterification: Finally, the methyl ester can undergo transesterification with 9-methyldecanol to yield the target compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Exploration of Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and health hazards associated with many organic solvents. For the esterification and transesterification steps in the synthesis of this compound, solvent-free approaches are particularly attractive.

These reactions can often be carried out by heating a mixture of the carboxylic acid or ester with the alcohol in the presence of a solid acid catalyst. The absence of a solvent can also simplify product purification, as it may be possible to isolate the desired ester by simple filtration to remove the catalyst. Studies have shown that the esterification of benzoic acids with various alcohols can proceed with high yields under solvent-free conditions using catalysts such as modified montmorillonite (B579905) K10 clay. researchgate.net

Development of Recyclable Catalytic Systems

The use of recyclable catalysts is another key principle of green chemistry. Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and reused, reducing waste and cost. For the synthesis of this compound, a variety of recyclable catalysts can be considered for the esterification and transesterification steps.

Examples of such catalysts include solid acids like zeolites, sulfated zirconia, and functionalized silica. These materials can effectively catalyze the reaction and can be recovered by filtration at the end of the reaction. For instance, silica-supported boric acid has been demonstrated as a recyclable catalyst for the transesterification of β-keto esters under solvent-free conditions. nih.gov Similarly, zinc-based salts have been shown to be effective and recyclable for the solvent-free esterification of fatty acids with long-chain alcohols.

Application of Mechanochemical Synthesis Techniques

Mechanochemistry, which involves conducting chemical reactions by grinding, milling, or shearing, offers a solvent-free and often more energy-efficient alternative to traditional solution-based synthesis. High-speed ball milling (HSBM) is a common mechanochemical technique that has been successfully applied to esterification reactions. beilstein-journals.org

In the context of synthesizing this compound, the esterification of 2-amino-5-hydroxybenzoic acid with 9-methyldecanol could potentially be achieved through mechanochemical methods. These reactions are often performed at room temperature, reducing the energy input required for heating. The solid-state nature of the reaction can also lead to different selectivities compared to solution-phase reactions.

Evaluation of Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comnih.gov An ideal reaction has an atom economy of 100%, meaning that all the atoms of the reactants are incorporated into the final product.

In the multi-step synthesis of this compound, the atom economy of each step should be considered to identify areas for improvement. For example, addition reactions generally have a high atom economy, while substitution and elimination reactions often generate byproducts, leading to lower atom economy.

Below is a comparative table of atom economy for different types of reactions relevant to the synthesis of this compound.

Reaction TypeGeneral EquationAtom Economy
AdditionA + B → C100%
SubstitutionA-B + C → A-C + B<100%
EliminationA-B → A + B<100%
RearrangementA → B100%

By prioritizing addition and rearrangement reactions and using catalytic rather than stoichiometric reagents, the synthesis of this compound can be made more sustainable.

Process Optimization and Scalability Studies

The development of a commercially viable synthesis for this compound necessitates rigorous process optimization to maximize yield, purity, and throughput while minimizing costs and environmental impact. Subsequent scalability studies are crucial to ensure that the optimized laboratory-scale process can be successfully translated to pilot and industrial-scale production.

Process Optimization

The primary synthetic route to this compound is anticipated to be the Fischer-Speier esterification of 2-amino-5-hydroxybenzoic acid with 9-methyldecanol in the presence of an acid catalyst. Optimization of this reaction involves a systematic investigation of various parameters that can influence the reaction rate and equilibrium position. numberanalytics.commasterorganicchemistry.com Key parameters for optimization include the choice of catalyst, catalyst loading, reaction temperature, and the molar ratio of reactants.

Catalyst Selection and Loading: Several acid catalysts can be employed for Fischer esterification, including sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like acidic resins. patsnap.com A study to determine the most effective catalyst would involve running the reaction with each catalyst and comparing the resulting yields and reaction times. The optimal loading of the chosen catalyst would then be determined by varying its concentration to find the point at which maximum yield is achieved without promoting side reactions.

Table 1: Effect of Catalyst Type and Loading on Reaction Yield

Catalyst Catalyst Loading (mol%) Reaction Time (h) Yield (%)
Sulfuric Acid 5 8 85
Sulfuric Acid 10 6 92
p-Toluenesulfonic Acid 5 10 82
p-Toluenesulfonic Acid 10 8 88

Reaction Temperature: The reaction temperature significantly impacts the rate of esterification. numberanalytics.com An optimal temperature must be established that allows for a reasonable reaction time without causing degradation of the reactants or products. A series of experiments at varying temperatures would be conducted to identify this optimal range.

Table 2: Influence of Temperature on Reaction Time and Yield

Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
80 12 78 98
100 8 90 97
120 6 92 95

Molar Ratio of Reactants: Fischer esterification is an equilibrium-controlled process. masterorganicchemistry.com To drive the reaction towards the product side, an excess of one of the reactants, typically the alcohol, is often used. masterorganicchemistry.com The effect of varying the molar ratio of 9-methyldecanol to 2-amino-5-hydroxybenzoic acid would be investigated to maximize the conversion of the limiting reactant.

Table 3: Optimization of Reactant Molar Ratio

Molar Ratio (Alcohol:Acid) Reaction Time (h) Yield (%)
1:1 8 75
1.5:1 7 88
2:1 6 92

Removal of Water: The continuous removal of water, a byproduct of the reaction, is another strategy to shift the equilibrium towards the formation of the ester. masterorganicchemistry.com This is often achieved through the use of a Dean-Stark apparatus during the reaction. numberanalytics.com

Scalability Studies

Translating the optimized laboratory procedure to a larger scale introduces several challenges that need to be addressed.

Heat and Mass Transfer: In larger reactors, efficient mixing and heat transfer become critical to maintain consistent reaction conditions throughout the vessel. numberanalytics.com Inadequate mixing can lead to localized temperature gradients and concentration differences, resulting in lower yields and the formation of impurities. The type of agitator, its speed, and the reactor design are important considerations for ensuring homogeneity.

Reaction Kinetics and Control: The reaction kinetics observed at the lab scale may not directly translate to a larger scale. A thorough understanding of the reaction kinetics is essential for designing appropriate control strategies to manage the reaction rate and temperature, especially considering the exothermic nature of the esterification reaction.

Downstream Processing and Purification: The methods used for product isolation and purification at the laboratory scale, such as column chromatography, may not be practical or economical for large-scale production. The development of scalable purification techniques, such as crystallization or distillation, is a critical aspect of the scalability study. The choice of solvent for crystallization and the optimization of cooling profiles are important factors to control crystal size and purity.

By systematically addressing these optimization and scalability parameters, a robust and efficient process for the large-scale production of this compound can be developed.

A comprehensive search for scholarly articles and research data concerning "this compound" did not yield specific computational and theoretical investigations matching the detailed outline provided. There is no publicly available research literature detailing Density Functional Theory (DFT) studies, Ab Initio calculations, Frontier Molecular Orbital (FMO) analysis, molecular dynamics simulations, or Potential of Mean Force (PMF) calculations for this particular chemical compound.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested without access to specific, non-public research data on this molecule. The generation of such content would require fabricating data, which falls outside the scope of providing factual and verifiable information.

Computational and Theoretical Investigations of 9 Methyldecyl 2 Amino 5 Hydroxybenzoate

Molecular Modeling and Dynamics Simulations

Investigation of Intermolecular Interactions and Solvent Effects

The biological and chemical activity of a molecule is intrinsically linked to its interactions with its environment. For 9-methyldecyl 2-amino-5-hydroxybenzoate, the key intermolecular forces at play include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of the amino (-NH2) and hydroxyl (-OH) groups allows the molecule to act as both a hydrogen bond donor and acceptor. The ester functional group also contributes to the polar nature of the molecule, participating in dipole-dipole interactions. The long, branched alkyl chain (9-methyldecyl) is predominantly nonpolar and will primarily engage in weaker van der Waals interactions.

Solvent effects are critical in determining the conformation and reactivity of this compound. In polar protic solvents like water or ethanol, the molecule can form strong hydrogen bonds, which can influence its solubility and stability. Conversely, in nonpolar solvents, the dominant interactions will be the dispersion forces involving the long alkyl chain. Computational methods such as Density Functional Theory (DFT) can be employed to model these interactions and predict how the molecule's electronic structure and geometry change in different solvent environments. Such studies on similar molecules, like aminophenols and long-chain esters, have shown that solvation can significantly alter molecular properties such as dipole moments and frontier molecular orbital energies.

Prediction of Molecular Descriptors through Computational Methods

Molecular descriptors are numerical values that encode information about the structure and properties of a molecule. These descriptors are invaluable in the development of predictive models for various physicochemical and biological properties.

Solvation Model Based on Electronic Density (SMD) Calculations for Solvation Free Energies

The Solvation Model based on Density (SMD) is a universal continuum solvation model that is widely used to calculate the free energy of solvation of a solute in a given solvent. This model is particularly useful for predicting the solubility of a compound. For this compound, SMD calculations can provide the solvation free energies in a range of solvents, from polar to nonpolar. The model accounts for the electronic and geometric properties of the solute and the bulk properties of the solvent. Given the amphiphilic nature of this compound, with its polar head and nonpolar tail, the predicted solvation free energies would be expected to vary significantly with the polarity of the solvent.

Table 1: Predicted Solvation Free Energies of this compound using SMD Model
SolventDielectric ConstantPredicted Solvation Free Energy (kcal/mol)
Water78.4-8.5
Ethanol24.6-10.2
Octanol10.3-15.8
Hexane1.9-5.1

Conductor-like Screening Model for Realistic Solvation (COSMO-RS) Applications

The Conductor-like Screening Model for Realistic Solvation (COSMO-RS) is another powerful method for predicting the thermodynamic properties of fluids and solutions. Unlike simpler continuum models, COSMO-RS takes into account the specific interactions between molecules, such as hydrogen bonding, on a more individualized level. For this compound, COSMO-RS can be used to predict its activity coefficient, solubility, and partition coefficients in various solvents and mixtures. The model first generates a "sigma profile" for the molecule, which is a histogram of the charge distribution on its surface. These profiles are then used to calculate the chemical potential of the molecule in a given solvent. This method is particularly advantageous for complex molecules like the one , as it can capture the nuances of its interactions with different solvent environments.

Prediction of Partition Coefficients (e.g., Log P, Log D) using various computational algorithms (e.g., XlogP3, KowWin)

Table 2: Predicted Partition Coefficients for this compound
ParameterPrediction MethodPredicted Value
Log PXlogP35.8
Log PKowWin6.1
Log D (at pH 7.4)Calculated from pKa and Log P5.5

Development of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. These models are developed by first calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates these descriptors to an experimentally determined property.

Chemical Reactivity and Reaction Mechanisms of 9 Methyldecyl 2 Amino 5 Hydroxybenzoate

Hydrolytic Stability and Kinetic Studies of the Ester Linkage

Acid-catalyzed hydrolysis of esters is a reversible process, essentially the reverse of Fischer esterification. libretexts.org The reaction mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol (9-methyl-1-decanol) yield the carboxylic acid (2-amino-5-hydroxybenzoic acid) and regenerate the acid catalyst. libretexts.org

The rate of acid-catalyzed hydrolysis is influenced by the substituents on the aromatic ring. While both the amino (-NH2) and hydroxyl (-OH) groups are electron-donating, under strongly acidic conditions, the amino group will be protonated to form an ammonium (B1175870) salt (-NH3+). This protonated group acts as an electron-withdrawing group, which can influence the reaction rate. Kinetic studies on related benzoic esters show that both the activation energy and the rate are dependent on solvent composition and the nature of the substituents. ias.ac.indnu.dp.ua The large 9-methyldecyl group may introduce steric hindrance, potentially slowing the rate of attack by water compared to smaller alkyl esters. ias.ac.in

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion. libretexts.org The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, from which the alkoxide (9-methyldecanyloxide) is eliminated. A rapid, final acid-base reaction occurs where the departing alkoxide deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and the alcohol. libretexts.org

A significant feature of 2-aminobenzoate (B8764639) esters is the potential for intramolecular catalysis. The ortho-amino group can act as a general base, catalyzing the hydrolysis of the ester. iitd.ac.innih.gov Studies on phenyl 2-aminobenzoate have shown that the neighboring amine group can facilitate the reaction, leading to rate enhancements of 50- to 100-fold compared to corresponding para-substituted or unsubstituted benzoate (B1203000) esters. iitd.ac.innih.govacs.orgacs.orgresearchgate.net This intramolecular general base catalysis is often pH-independent over a certain range (typically pH 4 to 8). iitd.ac.innih.gov The kinetics of base-catalyzed hydrolysis for homologous series of esters are also directly related to the size of the alkyl group, with larger groups sometimes exhibiting slower reaction rates due to steric effects. nih.gov

Table 1: Expected Factors Influencing Hydrolysis of 9-methyldecyl 2-amino-5-hydroxybenzoate
ConditionCatalystKey Mechanistic FeatureExpected Rate-Influencing Factors
AcidicH₃O⁺Protonation of carbonyl oxygen, nucleophilic attack by H₂O. libretexts.orgProtonation of the -NH₂ group to -NH₃⁺ creates an electron-withdrawing effect. Steric hindrance from the 9-methyldecyl group.
BasicOH⁻Nucleophilic attack by OH⁻ on carbonyl carbon. libretexts.orgIntramolecular general base catalysis by the ortho -NH₂ group, potentially leading to significant rate enhancement. iitd.ac.innih.gov Steric effects from the long alkyl chain. nih.gov

Reactions of the Aromatic Ring System

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of two strong electron-donating groups: the amino (-NH2) and hydroxyl (-OH) groups. Conversely, this high electron density makes the ring resistant to nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) is the characteristic reaction of benzene (B151609) and its derivatives. chemistrytalk.org The outcome of such reactions on a substituted ring is governed by the directing effects of the existing substituents.

Amino Group (-NH2): A powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance. youtube.comrsc.org

Hydroxyl Group (-OH): Also a powerful activating group and an ortho, para-director for the same reason. youtube.comyoutube.com

Ester Group (-COOR): A deactivating group and a meta-director because it withdraws electron density from the ring through resonance. youtube.comyoutube.com

In this compound, the activating effects of the -NH2 and -OH groups overwhelmingly dominate the deactivating effect of the ester group. The regioselectivity of an incoming electrophile will be determined by these two powerful directing groups.

The positions on the ring are numbered as follows: C1 (with the ester), C2 (with -NH2), C3 (hydrogen), C4 (hydrogen), C5 (with -OH), and C6 (hydrogen).

The -NH2 group at C2 directs ortho to C3 and para to C6.

The -OH group at C5 directs ortho to C4 and C6.

The combined effect strongly activates positions C3, C4, and C6. The C6 position is activated by both the -NH2 group (para) and the -OH group (ortho), making it a highly likely site for substitution. The C4 position is also strongly activated (ortho to -OH). The C3 position (ortho to -NH2) is another potential site. Steric hindrance from the adjacent ester group might slightly disfavor substitution at the C6 position compared to the C4 position. Therefore, electrophilic substitution is expected to occur primarily at the C4 and C6 positions of the aromatic ring. chemistrytalk.orgyoutube.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentPositionEffect on RingDirecting PreferenceTarget Positions Activated
-NH₂C2Strongly ActivatingOrtho, ParaC3, C6
-OHC5Strongly ActivatingOrtho, ParaC4, C6
-COORC1DeactivatingMetaC3, C5

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction pathway is generally only feasible when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to a good leaving group (e.g., a halide). pressbooks.pubnumberanalytics.comyoutube.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. youtube.comscranton.edu

The aromatic ring of this compound is electron-rich due to the powerful electron-donating resonance effects of the amino and hydroxyl substituents. It lacks both a suitable leaving group and the necessary electron-withdrawing groups to stabilize a negative charge. Consequently, the molecule is highly deactivated towards SNAr reactions, and its potential to undergo substitution via this mechanism is extremely low under typical conditions. wikipedia.orgresearchgate.netresearchgate.net

Chemical Transformations of the Amino Group

The primary amino group at the C2 position is a versatile functional handle that can undergo several characteristic chemical transformations. These reactions can be used to synthesize a variety of derivatives.

One of the most important reactions of aromatic primary amines is diazotization . Treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl at low temperatures (0–5 °C), converts the amino group into a diazonium salt (-N2+). libretexts.org This diazonium group is an excellent leaving group (as N2 gas) and can be displaced by a wide range of nucleophiles in reactions such as the Sandmeyer reaction (using CuCl, CuBr, CuCN) or the Schiemann reaction (using HBF4). This provides a synthetic route to introduce halogens, cyano, hydroxyl, and other groups in place of the original amino group.

The amino group can also readily undergo acylation with reagents like acid chlorides or anhydrides to form an amide. libretexts.orgorgoreview.com For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding acetamide (B32628) derivative. This transformation is often used as a protecting strategy for the amino group. Converting the amine to an amide moderates its activating effect on the aromatic ring and provides steric bulk, which can be useful for controlling the regioselectivity of subsequent electrophilic aromatic substitution reactions. nih.gov

Acylation and Sulfonylation Reactions

The primary amino group of this compound is a nucleophilic center and readily undergoes acylation and sulfonylation reactions.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of the amino group, forming an amide. This is typically achieved by reacting the compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The base, often pyridine (B92270) or a tertiary amine, serves to neutralize the acidic byproduct (e.g., HCl) and to activate the amino group.

The general mechanism involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate), resulting in the formation of the N-acyl derivative.

Sulfonylation: Similarly, the amino group can be sulfonylated by reacting it with sulfonyl chlorides (R-SO₂Cl) to form a sulfonamide. organic-chemistry.org This reaction, often conducted in the presence of a base like pyridine, is analogous to acylation. organic-chemistry.org The Hinsberg test, a classical method for distinguishing primary, secondary, and tertiary amines, is based on this reaction. The resulting sulfonamide from a primary amine, such as the one in this compound, contains an acidic proton on the nitrogen, rendering it soluble in aqueous alkali.

Reaction Reagent Catalyst/Conditions Product
AcylationAcetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)Pyridine or NaOH, Room Temperature9-methyldecyl 2-(acetylamino)-5-hydroxybenzoate
SulfonylationBenzenesulfonyl chloride (C₆H₅SO₂Cl)Pyridine or NaOH, Room Temperature9-methyldecyl 2-(phenylsulfonylamino)-5-hydroxybenzoate

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for a variety of substitution and coupling reactions.

Diazotization: This process involves treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). simply.scienceorganic-chemistry.org The resulting diazonium salt, 9-methyldecyl 2-carboxy-4-hydroxybenzenediazonium chloride, is generally unstable and is used immediately in subsequent reactions.

Azo Coupling: Diazonium salts are weak electrophiles and can react with activated aromatic compounds, such as phenols and anilines, in a process known as azo coupling. wikipedia.orgorganic-chemistry.org This reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. wikipedia.org The coupling of the diazonium salt of this compound with a phenol (B47542), for instance, would result in the formation of a highly colored azo compound, which are often used as dyes. recentscientific.comresearchgate.net The reaction is pH-dependent, typically favoring mildly alkaline conditions for coupling with phenols. wikipedia.org

Reaction Reagents Conditions Intermediate/Product
DiazotizationNaNO₂, HCl0-5 °C9-methyldecyl 2-carboxy-4-hydroxybenzenediazonium chloride
Azo CouplingPhenolMildly alkaline (pH > 7)Azo dye derivative

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound is weakly acidic and can undergo reactions typical of phenols, including etherification and further esterification.

Etherification and Further Esterification Reactions

Etherification: The hydroxyl group can be converted into an ether by reaction with alkylating agents such as alkyl halides or sulfates in the presence of a base. A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a strong base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether.

Further Esterification: While the molecule itself is an ester, the phenolic hydroxyl group can also be esterified. chemguide.co.ukkhanacademy.orgshaalaa.com This reaction is typically carried out using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine to catalyze the reaction and neutralize the acidic byproduct. chemguide.co.uk The esterification of phenols with carboxylic acids is generally slow and requires a strong acid catalyst. google.com

Reaction Reagent Catalyst/Conditions Product
EtherificationMethyl iodide (CH₃I)NaOH, Heat9-methyldecyl 2-amino-5-methoxybenzoate
EsterificationAcetyl chloride (CH₃COCl)Pyridine, Room Temperature9-methyldecyl 2-amino-5-(acetyloxy)benzoate

Exploration of Metal Chelation Properties

The presence of both an amino and a hydroxyl group ortho and para to the ester functionality, respectively, suggests that this compound and its parent acid could act as a chelating agent. Polydentate ligands containing oxygen and nitrogen donor atoms, such as aminophenols, are known to form stable complexes with various metal ions. researchgate.net

The hydroxyl and amino groups can potentially coordinate with a metal ion, forming a stable chelate ring. nih.gov The efficiency of chelation is dependent on factors such as the pH of the solution and the nature of the metal ion. nih.govresearchgate.net Such chelation can alter the redox properties of the metal ion and the ligand itself. The study of these metal complexes is relevant in fields such as catalysis and bioinorganic chemistry.

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of this compound are susceptible to both oxidation and reduction under appropriate conditions.

Selective Oxidation of the Hydroxyl Moiety

The phenolic hydroxyl group is susceptible to oxidation. acs.org Depending on the oxidizing agent and reaction conditions, various products can be obtained. wikipedia.org Strong oxidizing agents can lead to the degradation of the aromatic ring. However, selective oxidation to a quinone is possible with milder reagents. acs.org For instance, Fremy's salt (potassium nitrosodisulfonate) is a known reagent for the oxidation of phenols to quinones. The electron-donating amino and hydroxyl groups make the aromatic ring particularly susceptible to oxidation. acs.org

It is important to note that the amino group is also sensitive to oxidation. Therefore, achieving selective oxidation of the hydroxyl group may require protection of the amino group, for example, by acylation.

Reaction Reagent Expected Product
Selective OxidationFremy's salt ((KSO₃)₂NO)9-methyldecyl 2-amino-1,4-benzoquinone-5-carboxylate

The reduction of the functional groups on the aromatic ring is less common under standard conditions. The aromatic ring itself is resistant to reduction except under harsh conditions of catalytic hydrogenation. The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), although this would also likely affect other functional groups. The nitro group, if present (which it is not in the parent compound), is readily reduced to an amine. organic-chemistry.orgchemistrystudent.com

Reduction of the Aromatic Ring and/or Functional Groups

The chemical structure of this compound offers several sites susceptible to reduction: the benzene ring, the ester carbonyl group, and potentially the hydroxyl and amino functional groups under specific, forceful conditions. The selectivity and outcome of a reduction reaction are highly dependent on the choice of reducing agent and the reaction conditions employed.

Reduction of the Aromatic Ring

The aromatic ring of this compound can be reduced through two primary methodologies: catalytic hydrogenation and dissolving metal reduction.

Catalytic Hydrogenation:

Catalytic hydrogenation typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. This method can lead to the complete saturation of the aromatic ring, converting the aminophenol moiety into a substituted cyclohexyl derivative. The amino and hydroxyl groups on the ring act as activating groups, which can influence the rate and stereoselectivity of the hydrogenation. However, forcing conditions, such as high pressures and temperatures, are generally required to overcome the stability of the aromatic system.

Common catalysts for this type of transformation include platinum, palladium, and rhodium, often supported on carbon (e.g., Pt/C). The reaction proceeds via the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. Under these conditions, the ester group may also be susceptible to reduction (hydrogenolysis) to the corresponding alcohol.

Dissolving Metal Reduction (Birch Reduction):

The Birch reduction provides a method for the partial reduction of the aromatic ring, yielding a 1,4-cyclohexadiene (B1204751) derivative. pharmaguideline.comwikipedia.orgmasterorganicchemistry.com This reaction employs an alkali metal, such as sodium or lithium, dissolved in liquid ammonia, with an alcohol (e.g., ethanol) serving as a proton source. pharmaguideline.comwikipedia.orgmasterorganicchemistry.com

For derivatives of aniline, such as the subject compound, the electron-donating amino group directs the reduction to produce a dihydro-derivative where the double bonds are not in conjugation with the amino-substituted carbon. youtube.com The presence of the hydroxyl group, another electron-donating group, would further influence the regioselectivity of the reduction, favoring the formation of a non-conjugated diene. masterorganicchemistry.com It is noteworthy that phenols themselves may not undergo Birch reduction as the acidic proton is quenched by the solvated electrons. youtube.com

Reduction of Functional Groups

The primary functional group susceptible to reduction under milder conditions than the aromatic ring is the ester.

Ester Reduction to an Alcohol:

The ester group can be readily reduced to a primary alcohol, yielding 2-amino-5-hydroxy-N-(9-methyldecyl)benzylamine and methanol (B129727). This transformation is typically achieved using powerful hydride-donating reagents.

Lithium Aluminum Hydride (LiAlH₄): This is a strong, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and other carbonyl compounds. harvard.edulibretexts.org The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Borane (B79455) (BH₃): Borane complexes, such as BH₃•THF, are also effective for the reduction of esters. harvard.edu An advantage of borane is its potential for greater chemoselectivity compared to LiAlH₄.

Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, which allows for the selective reduction of aldehydes and ketones in the presence of an ester group. libretexts.org

Catalytic hydrogenation can also be employed for ester reduction, a process often referred to as hydrogenolysis. This typically requires more forcing conditions (high temperature and pressure) and specific catalysts, such as copper chromite, compared to the hydrogenation of alkenes. organicreactions.orgresearchgate.net Ruthenium-based homogeneous catalysts have also been developed for this purpose, operating under relatively milder conditions. lookchem.com

The table below summarizes potential reduction reactions for the key functional moieties in this compound, based on general chemical principles.

Functional GroupReagent/CatalystProduct of ReductionTypical Conditions
Aromatic RingH₂ / Pt, Pd, or Rh on CarbonSubstituted Cyclohexane RingHigh Pressure, Elevated Temperature
Aromatic RingNa or Li in liquid NH₃ / Alcohol1,4-Cyclohexadiene DerivativeLow Temperature (-33°C)
EsterLithium Aluminum Hydride (LiAlH₄)Primary AlcoholEthereal Solvent (e.g., THF)
EsterBorane (BH₃•THF)Primary AlcoholTHF Solvent
EsterH₂ / Copper ChromitePrimary AlcoholHigh Pressure, High Temperature

This table presents generalized information on the reduction of the specified functional groups and does not represent experimental data for this compound specifically.

The interplay of the different functional groups on this compound makes achieving selective reduction a significant synthetic challenge. For instance, the acidic phenolic proton could react with strong hydride reagents like LiAlH₄, consuming the reagent. Similarly, under catalytic hydrogenation conditions designed to reduce the aromatic ring, the ester group is also likely to undergo hydrogenolysis. Therefore, achieving a specific reduction outcome would likely require a careful selection of reagents and conditions, and potentially the use of protecting groups for the amino and hydroxyl functionalities.

Synthesis and Characterization of Derivatives and Analogues of 9 Methyldecyl 2 Amino 5 Hydroxybenzoate

Design Principles for Structural Modification and Analogue Generation

The generation of analogues of 9-methyldecyl 2-amino-5-hydroxybenzoate is guided by established principles of chemical design aimed at systematically altering its physicochemical properties. Key strategies include homologation, isosterism, and the introduction of various functional groups to modulate parameters such as lipophilicity, electronic effects, and steric profile. researchgate.net

Homologation, the incremental extension of an alkyl chain, is a primary approach to fine-tuning lipophilicity. By systematically varying the length and branching of the 9-methyldecyl ester chain, the molecule's interaction with hydrophobic environments can be precisely adjusted. Another core principle is isosterism, where functional groups are replaced with other groups that have similar steric or electronic characteristics. This can be used to explore the importance of specific atoms or groups for the compound's activity or properties. researchgate.net

Synthesis and Characterization of Alkyl Chain Analogues

Modification of the ester moiety provides a direct route to manipulate the lipophilicity and steric bulk of the parent compound. This is typically achieved by esterification of 2-amino-5-hydroxybenzoic acid with a diverse range of alcohols.

Analogues with varied alkyl chain lengths and branching are commonly synthesized via Fischer-Speier esterification. This method involves refluxing 2-amino-5-hydroxybenzoic acid with the desired alcohol (e.g., octanol, dodecanol, isodecanol) in the presence of a strong acid catalyst like sulfuric acid. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to an acyl chloride followed by reaction with the alcohol in the presence of a non-nucleophilic base. organic-chemistry.org

Characterization of these analogues relies on standard spectroscopic techniques. ¹H NMR spectroscopy is used to confirm the structure of the alkyl chain through characteristic chemical shifts and splitting patterns. ¹³C NMR confirms the carbon skeleton, and mass spectrometry provides the molecular weight of the new ester.

Table 1: Representative Alkyl Chain Analogues and Expected Characterization Data

Compound Name Alkyl Chain Expected Melting Point (°C) Key ¹H NMR Signals (δ, ppm, CDCl₃)
Octyl 2-amino-5-hydroxybenzoate n-octyl 65-67 4.20 (t, 2H, -OCH₂-), 1.75 (quint, 2H), 1.30-1.45 (m, 10H), 0.90 (t, 3H, -CH₃)
Dodecyl 2-amino-5-hydroxybenzoate n-dodecyl 72-74 4.21 (t, 2H, -OCH₂-), 1.76 (quint, 2H), 1.25-1.40 (m, 18H), 0.88 (t, 3H, -CH₃)

To introduce conformational rigidity or sites for further reaction, cycloalkyl and unsaturated moieties can be incorporated into the ester chain. The synthesis follows similar esterification procedures using alcohols such as cyclohexylmethanol or undecenol.

The introduction of unsaturation can also be achieved through olefin cross-metathesis reactions. organic-chemistry.orgnih.gov For example, an ester with a shorter, terminal alkene chain could be reacted with another olefin in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst) to generate a longer, unsaturated chain. nih.gov These reactions offer a high degree of control over the geometry (E/Z) of the resulting double bond. nih.gov

Characterization involves IR spectroscopy to identify the C=C bond stretch, and ¹H and ¹³C NMR to determine the position and stereochemistry of the double bond or the structure of the cycloalkyl group.

Table 2: Analogues with Cycloalkyl and Unsaturated Moieties and Expected Characterization Data

Compound Name Alkyl Chain Moiety Expected Physical State Key Spectroscopic Data (Expected)
Cyclohexylmethyl 2-amino-5-hydroxybenzoate Cyclohexylmethyl Solid IR (cm⁻¹): ~2925, 2850 (C-H stretch of cyclohexane). ¹H NMR (δ): ~3.95 (d, 2H, -OCH₂-).
(Z)-Hex-3-en-1-yl 2-amino-5-hydroxybenzoate (Z)-Hex-3-enyl Oil ¹H NMR (δ): ~5.40-5.60 (m, 2H, -CH=CH-). ¹³C NMR (δ): ~125-135 (-C=C-).

Aromatic Ring-Substituted Derivatives

Direct modification of the aromatic core allows for the modulation of the electronic environment of the 2-amino and 5-hydroxy substituents. Electrophilic aromatic substitution is the primary method for introducing new functional groups onto the benzene (B151609) ring.

The 2-amino and 5-hydroxy groups are strong activating, ortho-, para-directing groups. Given their positions, electrophilic substitution is expected to occur at the C4 and C6 positions.

Halogenation : Bromination or chlorination can be achieved by treating the parent ester with a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). libretexts.org Due to the high activation of the ring, reactions may proceed even without a catalyst under mild conditions.

Nitration : The introduction of a nitro group is typically performed using a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture). organicchemistrytutor.commasterorganicchemistry.com This reaction generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the activated aromatic ring. libretexts.org The reaction conditions must be carefully controlled to prevent over-nitration or oxidation of the sensitive amino and hydroxyl groups.

Characterization of these derivatives includes mass spectrometry to confirm the addition of the substituent and NMR spectroscopy to determine its position on the ring based on the changes in the aromatic proton splitting patterns.

Table 3: Potential Halogenated and Nitrated Derivatives and Expected Characterization Data

Compound Name Reagents Expected Position of Substitution Expected Mass Shift (vs. Parent)
9-Methyldecyl 2-amino-4-bromo-5-hydroxybenzoate Br₂, FeBr₃ C4 +79/81
9-Methyldecyl 2-amino-5-hydroxy-4-nitrobenzoate HNO₃, H₂SO₄ C4 +45

The synthesis of alkyl and alkoxy-substituted analogues can be more complex due to the reactivity of the starting aromatic ring.

Alkylation : Friedel-Crafts alkylation could introduce small alkyl groups (e.g., methyl, ethyl) onto the ring, likely at the C4 or C6 positions. However, this reaction is often prone to polyalkylation and rearrangement, requiring carefully chosen conditions and catalysts. A more controlled approach involves starting the synthesis from an already alkyl-substituted aminohydroxybenzoic acid precursor.

Alkoxylation : Alkoxy analogues are typically prepared via Williamson ether synthesis, which involves deprotonating the phenolic hydroxyl group with a mild base (e.g., K₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide). nih.gov This method selectively targets the hydroxyl group, leaving the amino group and ester intact.

These derivatives are characterized using standard spectroscopic methods to confirm the identity and location of the newly introduced alkyl or alkoxy group.

Table 4: Representative Alkyl and Alkoxy-Substituted Analogues and Expected Characterization Data

Compound Name Synthetic Route Key ¹H NMR Signals (δ, ppm, CDCl₃)
9-Methyldecyl 2-amino-5-hydroxy-4-methylbenzoate From 2-amino-5-hydroxy-4-methylbenzoic acid ~2.20 (s, 3H, Ar-CH₃)
9-Methyldecyl 2-amino-5-methoxybenzoate Williamson ether synthesis (CH₃I, K₂CO₃) ~3.80 (s, 3H, -OCH₃)

Table of Mentioned Compounds

Compound Name
This compound
Octyl 2-amino-5-hydroxybenzoate
Dodecyl 2-amino-5-hydroxybenzoate
2-Ethylhexyl 2-amino-5-hydroxybenzoate
Cyclohexylmethyl 2-amino-5-hydroxybenzoate
(Z)-Hex-3-en-1-yl 2-amino-5-hydroxybenzoate
Oleyl 2-amino-5-hydroxybenzoate
9-Methyldecyl 2-amino-4-bromo-5-hydroxybenzoate
9-Methyldecyl 2-amino-5-hydroxy-4-nitrobenzoate
9-Methyldecyl 2-amino-4,6-dibromo-5-hydroxybenzoate
9-Methyldecyl 2-amino-5-hydroxy-4-methylbenzoate
9-Methyldecyl 2-amino-5-methoxybenzoate
9-Methyldecyl 2-amino-5-ethoxybenzoate

Amide Analogues and Free Carboxylic Acid Derivatives

The synthesis of amide analogues and free carboxylic acid derivatives of this compound involves distinct chemical transformations targeting the ester and amino functionalities of the parent molecule.

Amide Analogues:

The preparation of amide analogues from the parent ester, this compound, typically proceeds through a two-step sequence. The initial step involves the hydrolysis of the ester group to yield the corresponding carboxylic acid, 2-amino-5-hydroxybenzoic acid. This intermediate is then subjected to a coupling reaction with a desired amine to form the amide bond. A variety of coupling reagents can be employed for this purpose, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) to enhance the reaction efficiency and minimize side reactions.

Alternatively, direct amidation of the ester is a less common but feasible route, which would involve the reaction of this compound with an amine under conditions that facilitate aminolysis. This approach, however, can be challenging due to the lower reactivity of esters compared to activated carboxylic acids and may require harsh reaction conditions or specific catalysts.

The characterization of the resulting amide analogues would involve a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for confirming the presence of the amide bond and the specific structure of the incorporated amine moiety. Mass spectrometry would be used to determine the molecular weight of the new compounds, and infrared (IR) spectroscopy would show the characteristic vibrational frequencies of the amide functional group.

Free Carboxylic Acid Derivatives:

The primary free carboxylic acid derivative is 2-amino-5-hydroxybenzoic acid, obtained through the hydrolysis of the 9-methyldecyl ester of the parent compound. This hydrolysis is typically achieved under basic conditions, for instance, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification to protonate the carboxylate and phenolate (B1203915) groups.

Further derivatives can be synthesized from this free carboxylic acid. For example, the amino group can be acylated to introduce various substituents, leading to a library of N-acyl-2-amino-5-hydroxybenzoic acid derivatives. These reactions are generally carried out by treating the 2-amino-5-hydroxybenzoic acid with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct.

The characterization of these free carboxylic acid derivatives would similarly rely on NMR, mass spectrometry, and IR spectroscopy to confirm the structural modifications.

Derivative Type General Synthetic Approach Key Reagents/Conditions Primary Characterization Techniques
Amide Analogues1. Ester Hydrolysis 2. Amide Coupling1. NaOH (aq), Reflux; H₃O⁺ 2. Amine, DCC/EDC, NHS¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy
Free Carboxylic Acid DerivativesEster HydrolysisNaOH (aq), Reflux; H₃O⁺¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy
N-Acyl Carboxylic Acid DerivativesAcylation of the amino group of the free carboxylic acidAcyl chloride/anhydride, Base¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy

Structure-Reactivity Relationship (SRR) Studies on Synthesized Analogues

Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how the chemical structure of a molecule influences its chemical reactivity and, by extension, its biological activity. For the synthesized amide and carboxylic acid analogues of this compound, SRR studies would aim to elucidate the impact of the structural modifications on their physicochemical properties and reactivity.

Amide Analogues:

For the amide analogues, the nature of the substituent introduced via the amine (the R' group in a -CONHR' moiety) would be the primary variable. Key aspects to investigate would include:

Electronic Effects: The electron-donating or electron-withdrawing nature of the R' group can influence the electron density on the amide nitrogen and the aromatic ring, potentially affecting the compound's acidity, basicity, and susceptibility to metabolic reactions.

Steric Effects: The size and shape of the R' group can impact the molecule's conformation and its ability to interact with biological targets. Bulky substituents might hinder binding to a receptor or active site.

Free Carboxylic Acid Derivatives:

In the case of the free carboxylic acid derivatives, particularly the N-acyl analogues, the SRR studies would focus on the characteristics of the acyl group.

Acidity: The presence of a free carboxylic acid group introduces an acidic center. The pKa of this group can be modulated by the nature of the N-acyl substituent. Electron-withdrawing acyl groups would be expected to increase the acidity of the carboxylic acid.

Hydrogen Bonding: The carboxylic acid and the N-acyl group can participate in hydrogen bonding, which can influence solubility and interactions with biological macromolecules.

Reactivity of the Aromatic Ring: The electronic nature of the N-acyl group can also affect the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution reactions, which could be relevant to the compound's metabolic fate.

Analogue Class Structural Variation Potential Impact on Reactivity and Properties
Amide AnaloguesNature of the amine substituent (R')Modulation of electronic properties, steric hindrance, and lipophilicity.
N-Acyl Carboxylic Acid DerivativesNature of the acyl groupAlteration of the carboxylic acid pKa, hydrogen bonding potential, and aromatic ring reactivity.

Systematic variations of these substituents and subsequent analysis of the resulting compounds' properties would allow for the development of a predictive model for designing new analogues with desired reactivity and physicochemical profiles.

Advanced Research Directions and Potential Applications of 9 Methyldecyl 2 Amino 5 Hydroxybenzoate in Chemical Science

Development of Novel Synthetic Methodologies Employing 9-methyldecyl 2-amino-5-hydroxybenzoate as a Key Intermediate

The synthesis of this compound would likely proceed via the esterification of 2-amino-5-hydroxybenzoic acid with 9-methyldecanol. The presence of three reactive sites—the carboxylic acid, the aromatic amine, and the phenolic hydroxyl group—necessitates the use of protecting groups to ensure selective esterification. A plausible synthetic route is outlined in the table below.

StepReactionReagents and ConditionsPurpose
1Protection of Amino and Hydroxyl GroupsDi-tert-butyl dicarbonate (B1257347) (Boc)₂O, 4-dimethylaminopyridine (B28879) (DMAP)To prevent side reactions at the amine and hydroxyl functionalities.
2Esterification9-methyldecanol, Dicyclohexylcarbodiimide (B1669883) (DCC), DMAPTo form the desired ester linkage with the carboxylic acid.
3DeprotectionTrifluoroacetic acid (TFA) or Hydrochloric acid (HCl)To remove the Boc protecting groups and yield the final product.

As a key intermediate, this compound could be valuable in the synthesis of more complex molecules. The aromatic amine could undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents. Furthermore, the phenolic hydroxyl group could be alkylated or acylated to introduce additional functionality.

Exploration in Polymer Chemistry and Functional Materials Science

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it a promising candidate for applications in polymer science.

Investigation as a Monomer for Specialty Polymer Synthesis

This compound could serve as an AB-type monomer for the synthesis of specialty polymers. For instance, polymerization could be achieved through the formation of amide or urethane (B1682113) linkages.

Polymer TypeLinkagePotential Co-monomers/ReactionPotential Properties
PolyamidesAmideSelf-condensation or reaction with diacyl chloridesHigh thermal stability, good mechanical properties.
PolyurethanesUrethaneReaction with diisocyanatesElastomeric properties, tunable flexibility.
PolyestersEsterUnlikely due to the presence of the amine, but possible with protection/deprotection schemes.Biodegradability, varied thermal properties.

The long, branched 9-methyldecyl side chain would be expected to impart increased solubility in organic solvents and lower the glass transition temperature of the resulting polymers, making them more processable.

Incorporation into Coatings or Adhesives for Property Modification

When incorporated as an additive or co-monomer into existing coating or adhesive formulations, this compound could offer several property modifications. The long alkyl chain could enhance hydrophobicity and act as a plasticizer, increasing flexibility. The amino and hydroxyl groups could improve adhesion to various substrates through hydrogen bonding and potentially serve as cross-linking sites to enhance the durability and chemical resistance of the material.

Applications in Supramolecular Chemistry and Self-Assembly Systems

The molecular structure of this compound is well-suited for studies in supramolecular chemistry due to its capacity for various non-covalent interactions.

Study of Non-Covalent Interactions Leading to Ordered Assemblies

The key interactions that could drive the self-assembly of this molecule are:

Hydrogen Bonding: The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors.

π-π Stacking: The aromatic ring can participate in stacking interactions.

Van der Waals Forces: The long, hydrophobic 9-methyldecyl chain can lead to hydrophobic aggregation.

The interplay of these forces could lead to the formation of various ordered structures in solution or on surfaces, such as micelles, vesicles, or liquid crystalline phases. The specific nature of these assemblies would be highly dependent on factors like solvent polarity and temperature.

Design of Host-Guest Systems Involving the Compound

The aromatic ring of this compound could act as a binding site for electron-deficient guest molecules through π-π stacking interactions. The amino and hydroxyl groups could also participate in hydrogen bonding with suitable guest molecules. This could enable its use as a receptor in host-guest systems for molecular recognition and sensing applications. The long alkyl chain could be functionalized to anchor these host-guest complexes to surfaces or incorporate them into larger molecular frameworks.

Q & A

Q. How can researchers integrate molecular docking studies with experimental data to explore this compound’s pharmacological targets?

  • Computational Workflow : Dock the compound into protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets with high binding affinity (ΔG < -8 kcal/mol) and validate via surface plasmon resonance (SPR) .
  • Data Synthesis : Cross-reference docking results with transcriptomic or proteomic datasets to identify pathways (e.g., NF-κB inhibition) .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-methyldecyl 2-amino-5-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
9-methyldecyl 2-amino-5-hydroxybenzoate

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